molecular formula C11H9FN2O B2969966 6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one CAS No. 941883-22-3

6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2969966
CAS No.: 941883-22-3
M. Wt: 204.204
InChI Key: HSHPSLFCNZVKPY-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-methylpyridazin-3(2H)-one is a high-value chemical scaffold for medicinal chemistry and drug discovery research. The pyridazin-3(2H)-one core is a six-membered heterocycle known for its significant and diverse biological activities . This structure is of particular interest in tackling major health challenges, specifically in the development of treatments for cardiovascular diseases and cancer . Researchers are highly interested in this scaffold due to the correlation between hypertension and cancer incidence, a field known as reverse cardio-oncology, driving the search for compounds with dual therapeutic activity . In cardiovascular research, pyridazinone derivatives function as vasodilators and are found in compounds that target key pathways such as the renin-angiotensin-aldosterone system and phosphodiesterase (PDE) enzymes . In oncology, this scaffold is utilized in the design of targeted anticancer agents that inhibit critical enzymes like tyrosine kinases, which are involved in cancer cell survival and proliferation . Furthermore, recent studies highlight that pyridazinones containing a (2-fluorophenyl) moiety exhibit potent and selective inhibitory activity against monoamine oxidase-B (MAO-B), making them promising lead candidates for neurodegenerative disorders such as Alzheimer's disease . As a versatile building block, this compound enables researchers to explore these critical therapeutic areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-14-11(15)7-6-10(13-14)8-2-4-9(12)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHPSLFCNZVKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with methyl acetoacetate under reflux conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinones.

Scientific Research Applications

6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or modulate the expression of inflammatory cytokines. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Pyridazinone derivatives are highly tunable, with substituents at positions 2, 4, 5, and 6 significantly altering their properties. Below is a comparison of key analogs:

Compound Name Substituents (Position) Melting Point (°C) Solubility (mg/mL) Key Functional Groups (IR Data) Reference
6-(4-Fluorophenyl)-2-methylpyridazin-3(2H)-one 6: 4-Fluorophenyl; 2: Methyl Not reported Not reported C=O (1674 cm⁻¹), Ar-F (IR)
6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one 6: 4-Methylphenyl; 2: Phenyl 306 Low (ethanol) C=O (1713 cm⁻¹), Ar-H (3387 cm⁻¹)
6-Benzyl-2-methylpyridazin-3(2H)-one 6: Benzyl; 2: Methyl Not reported Moderate (DMF) C=O (1667 cm⁻¹)
6-Phenylpyridazin-3(2H)-one 6: Phenyl; 2: H 180–182 0.12 (water) C=O (1680 cm⁻¹)
6-(4-Chlorophenyl)-2-substituted analogs 6: 4-Chlorophenyl; 2: Varied 133–135 Low (DMF) C=O (1667 cm⁻¹), Cl (725 cm⁻¹)

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound likely enhances polarity and metabolic stability compared to 4-methylphenyl or benzyl substituents .
  • Melting Points : Bulky substituents (e.g., phenyl at position 2) increase melting points due to stronger intermolecular interactions (e.g., 306°C for 6-(4-methylphenyl)-2-phenylpyridazin-3(2H)-one) .
  • Solubility: Unsubstituted pyridazinones (e.g., 6-phenylpyridazin-3(2H)-one) exhibit poor aqueous solubility (0.12 mg/mL in water), while methyl or benzyl groups marginally improve solubility in organic solvents .

Pharmacological Activity

Anti-Inflammatory and Analgesic Effects
  • Piperazinyl Derivatives : Compounds like 6-(4-fluorophenyl)-2-[2-(4-(2-fluorophenyl)piperazinyl)-2-oxoethyl]pyridazin-3(2H)-one exhibit antiviral activity, suggesting fluorinated aryl groups enhance target specificity .
Anticancer and Antiviral Potential
  • Chlorophenyl Analogs : 6-(4-Chlorophenyl) derivatives demonstrate cytotoxicity against AGS gastric cancer cells, with IC₅₀ values <10 μM .
  • Piperazine-Linked Compounds : Derivatives with piperazine moieties at position 2 show improved pharmacokinetic profiles due to increased solubility and bioavailability .

Biological Activity

6-(4-Fluorophenyl)-2-methylpyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C11H10FN3O\text{C}_{11}\text{H}_{10}\text{F}\text{N}_3\text{O}

This compound features a pyridazinone core with a fluorophenyl substituent at the 4-position and a methyl group at the 2-position, contributing to its unique biological profile.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have demonstrated that derivatives of pyridazinones, including those similar to this compound, exhibit significant inhibitory effects on monoamine oxidase (MAO). For instance, compounds structurally related to this class have shown potent inhibition of MAO-B with IC50 values as low as 0.013 µM. These inhibitors are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease due to their selective and reversible inhibition properties .

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index
T31.570.039120.8
T64.190.013107.4

2. Agonistic Activity on Formyl Peptide Receptors (FPR)

Another significant finding is the agonistic activity of pyridazinone derivatives at formyl peptide receptors (FPR). Compounds similar to this compound have shown the ability to activate intracellular calcium mobilization in human neutrophils, indicating their potential role in inflammatory responses .

CompoundFPR1 EC50 (µM)FPRL1 EC50 (µM)
14a0.01N.A.
14fN.A.N.A.

3. Anti-inflammatory and Analgesic Properties

Pyridazinones have also been evaluated for their anti-inflammatory and analgesic properties. Studies indicate that certain derivatives can inhibit thromboxane A2 synthetase activity, leading to reduced platelet aggregation and inflammation . The analgesic effects have been attributed to their ability to modulate pain pathways without significantly affecting prostacyclin synthesis.

Case Studies

A notable case study involved the evaluation of a series of pyridazinone derivatives for their anti-inflammatory effects in an adjuvant-induced arthritis model. The results indicated that compounds with specific substitutions exhibited significant reductions in inflammatory markers such as TNFα and IL-6, showcasing their therapeutic potential in autoimmune diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyridazinones is heavily influenced by their structural modifications. For instance:

  • Fluoro Substitution : The presence of a fluorine atom at the para position enhances MAO-B inhibition.
  • Methyl Group Positioning : The positioning of methyl groups affects receptor affinity and selectivity.
  • Aryl Group Variations : Different aryl substitutions can modulate both agonistic and antagonistic properties at FPRs.

Q & A

Q. Table 1: Representative Synthetic Protocols

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclocondensationPhenyl hydrazine, ethanol, reflux29.395.2
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C65–7898.5

How is the molecular structure of this compound confirmed, and what analytical techniques are most reliable?

Basic Research Question
Structural confirmation employs a combination of spectroscopic and crystallographic methods:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.4–8.6 ppm) and carbonyl groups (δ 165–170 ppm) .
    • IR : C=O stretch at ~1674 cm⁻¹ and C-F vibration at ~1220 cm⁻¹ .
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between the fluorophenyl and pyridazinone rings (e.g., 15.2°) . SHELXL refinement ensures accuracy in crystallographic data .

Advanced Insight : For non-crystalline samples, DFT calculations (B3LYP/6-311++G(d,p)) predict geometry and vibrational spectra, validated against experimental data .

What computational methods are used to predict the electronic properties and reactivity of this compound, and how do they inform experimental design?

Advanced Research Question

  • DFT Studies : Calculate HOMO-LUMO gaps (e.g., 4.2–4.5 eV) to assess charge transfer potential. The fluorophenyl group lowers LUMO energy, enhancing electrophilic reactivity .
  • Molecular Docking : Screens interactions with biological targets (e.g., viral proteases), guiding functionalization for improved binding affinity .
  • MD Simulations : Predict solvation effects and stability in aqueous media, critical for pharmacological applications .

Methodological Note : Gaussian 09 and AutoDock Vina are standard software, with basis sets optimized for halogenated systems .

How do researchers resolve contradictions in pharmacological activity data across studies?

Advanced Research Question
Discrepancies in bioactivity (e.g., antiviral vs. kinase inhibition) arise from:

  • Assay Conditions : Varying cell lines (e.g., AGS vs. HEK293) or incubation times .
  • Structural Analogues : Substituents like 4-methylbenzyl groups () or trifluoromethyl moieties () alter target selectivity.
  • Validation : Multi-dose assays (IC₅₀, EC₅₀) and comparative studies with positive controls (e.g., Remdesivir for antiviral activity) standardize results .

Case Study : Compound 11 () showed nanomolar vasodilation activity due to a pyrrolidin-1-yl-ethoxy group, absent in less active analogs.

What challenges arise in crystallizing this compound, and how are they addressed?

Advanced Research Question

  • Challenges : Low solubility in common solvents and polymorphism due to flexible pyridazinone ring .
  • Solutions :
    • Solvent Screening : Mixtures of DMSO/ethanol promote single-crystal growth .
    • Additives : Trace acetic acid templates molecular packing .
    • Cryocrystallography : Prevents phase changes during data collection .

Q. Crystallographic Workflow :

Data collection: Bruker SMART CCD diffractometer (Mo-Kα radiation) .

Refinement: SHELXL (R-factor < 0.06) with ORTEP-3 for visualization .

How do ring puckering and conformational dynamics influence the compound’s biological activity?

Advanced Research Question

  • Puckering Analysis : Cremer-Pople parameters quantify ring non-planarity (e.g., θ = 15° for pyridazinone), affecting binding pocket compatibility .
  • Dynamic Effects : NMR relaxation studies (T₁, T₂) reveal millisecond-timescale ring flipping, which may modulate enzyme inhibition kinetics .

Computational Validation : QM/MM simulations correlate puckering amplitudes with steric clashes in target proteins .

What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?

Basic Research Question

  • Co-solvents : DMSO (≤10%) or β-cyclodextrin inclusion complexes enhance aqueous solubility .
  • Prodrug Design : Acetylation of hydroxyl groups improves logP while maintaining activity .
  • pH Adjustment : Ionization at physiological pH (e.g., deprotonation at pyridazinone N-H) increases solubility .

Q. Table 2: Solubility in Pharmaceutical Solvents

SolventSolubility (mg/mL)Reference
DMSO45.2
Ethanol/Water (1:1)12.8

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